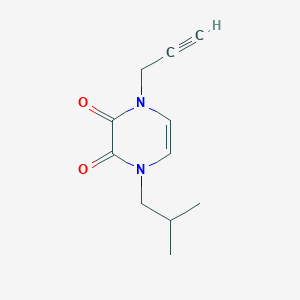

![molecular formula C19H19ClN6O B6461453 2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2549045-49-8](/img/structure/B6461453.png)

2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives involves various synthetic routes . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors . These compounds offer promising starting molecules for designing potent BRD4 BD inhibitors .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are complex and involve various steps . For instance, the presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are complex. The molecular weight of a similar compound, 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol, is 150.14 g/mol .Scientific Research Applications

- Studies have explored the anticancer potential of derivatives based on this scaffold. They exhibit cytotoxic effects against cancer cells, making them interesting candidates for further investigation in cancer therapy .

- The compound and its derivatives have demonstrated antimicrobial properties. They inhibit the growth of bacteria, fungi, and other pathogens, suggesting their potential as novel antimicrobial agents .

- Researchers have investigated the analgesic and anti-inflammatory properties of these compounds. They may modulate pain pathways and reduce inflammation, which could be valuable in pain management and inflammatory conditions .

- The compound exhibits antioxidant effects, protecting cells from oxidative stress. Antioxidants play a crucial role in preventing various diseases, including neurodegenerative disorders and cardiovascular conditions .

- Various enzymes are targeted by these compounds. For instance:

- The compound has shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests its potential as part of new antitubercular drug regimens .

Anticancer Properties

Antimicrobial Activity

Analgesic and Anti-Inflammatory Effects

Antioxidant Activity

Enzyme Inhibition

Antitubercular Agents

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase , a receptor tyrosine kinase . The c-Met kinase plays a crucial role in many cellular processes, including cell growth, survival, and migration . It is often deregulated in many cancers and contributes to tumor invasive growth and metastasis .

Mode of Action

The compound interacts with its target, the c-Met kinase, by binding to it, thereby inhibiting its activity . This inhibition disrupts the signaling pathways regulated by the c-Met kinase, leading to a decrease in cell growth and survival, particularly in cancer cells where the c-Met kinase is often overactive .

Biochemical Pathways

The compound affects the Hepatocyte Growth Factor (HGF)/c-Met signaling axis , which is involved in many cellular processes . By inhibiting the c-Met kinase, the compound disrupts this signaling pathway, leading to downstream effects such as reduced cell growth and survival .

Pharmacokinetics

Similar compounds with a triazolothiadiazine core have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds .

Result of Action

The result of the compound’s action is a decrease in cell growth and survival, particularly in cancer cells where the c-Met kinase is often overactive . This can lead to a reduction in tumor growth and potentially the regression of the tumor .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound was found to be a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and specific environmental conditions .

properties

IUPAC Name |

(3-chlorophenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-12-21-22-17-5-6-18(23-26(12)17)24-8-14-10-25(11-15(14)9-24)19(27)13-3-2-4-16(20)7-13/h2-7,14-15H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBXCIKMDIXKJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461373.png)

![4-(aminomethyl)-1-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B6461381.png)

![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6461383.png)

![2-methoxy-3-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461391.png)

![2-(4-fluorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461395.png)

![4-(methoxymethyl)-1-[(naphthalen-1-yl)methyl]piperidine; oxalic acid](/img/structure/B6461404.png)

![3-bromo-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461418.png)

![2-(3-fluoro-4-methylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461425.png)

![2-tert-butyl-N-(5-chloro-2-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461429.png)

![1-(propan-2-yl)-2-[5-(1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6461433.png)

![2-tert-butyl-N-(3-fluoro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461437.png)

![tert-butyl 5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B6461448.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6461475.png)